molecular formula C27H41F2N5O B1193386 Nirogacestat CAS No. 865773-15-5

Nirogacestat

Cat. No.: B1193386
CAS No.: 865773-15-5
M. Wt: 489.6 g/mol
InChI Key: VFCRKLWBYMDAED-REWPJTCUSA-N
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Description

Nirogacestat, marketed under the brand name Ogsiveo, is an anti-cancer medication primarily used for the treatment of desmoid tumors. Desmoid tumors are rare, locally aggressive, and highly recurrent soft-tissue tumors. This compound is a selective gamma-secretase inhibitor that is administered orally. It was approved for medical use in the United States in November 2023 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nirogacestat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the preparation of a difluorotetrahydronaphthalenylamine intermediate, which is then coupled with an imidazole derivative under specific reaction conditions to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the consistency and safety of the final product. The production process is designed to be scalable and cost-effective to meet the demands of clinical use .

Chemical Reactions Analysis

Types of Reactions: Nirogacestat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Nirogacestat has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying gamma-secretase inhibition and its effects on cellular processes.

    Biology: this compound is employed in research to understand the role of gamma-secretase in cellular signaling pathways, particularly the Notch signaling pathway.

    Medicine: The primary application of this compound is in the treatment of desmoid tumors. It is also being investigated for its potential use in treating other types of cancer and diseases involving aberrant Notch signaling.

    Industry: this compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting gamma-secretase

Mechanism of Action

Nirogacestat exerts its effects by inhibiting gamma-secretase, a multi-subunit protease complex that cleaves various transmembrane proteins, including Notch and membrane-bound B-cell maturation antigen. By blocking gamma-secretase, this compound prevents the proteolytic activation of the Notch receptor, thereby inhibiting Notch-mediated cell growth. This mechanism is particularly effective in desmoid tumors, which are characterized by aberrant activation of Notch signaling .

Comparison with Similar Compounds

Uniqueness of Nirogacestat: this compound is unique in its high selectivity and potency as a gamma-secretase inhibitor. It has demonstrated significant clinical benefits in the treatment of desmoid tumors, including improved progression-free survival and objective response rates. Additionally, this compound has a favorable safety profile compared to other gamma-secretase inhibitors, making it a promising therapeutic agent .

Properties

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235679
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290543-63-3, 865773-15-5
Record name Nirogacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirogacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIROGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Combine 2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid (1 equiv) derived from diasteromer #1 above, TPTU (1 equiv), diisopropylethylamine (2 equiv) in DMF followed by 1-[2-(2,2-dimethyl-propylamino)-1,1-dimethyl-ethyl]-1H-imidazol-4-ylamine (2 equiv) in methylene chloride. The reaction is stirred overnight at rt, quenched with aq. sodium bicarbonate, and extracted with methylene chloride. The solvent is dried, concentrated, and purified by silica gel chromatography to afford diastereomer #1 of the title compound.
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Synthesis routes and methods II

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